molecular formula C16H22N2O3 B15015870 Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate

Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate

Cat. No.: B15015870
M. Wt: 290.36 g/mol
InChI Key: UPNORYBEOBOYOY-UHFFFAOYSA-N
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Description

Methyl 4-[3-(piperidin-1-yl)propanamido]benzoate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(piperidin-1-yl)propanamido]benzoate can be achieved through several synthetic routes. One common method involves the reaction of a benzotriazole amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone under mild conditions . This reaction typically requires the use of a mild acylation agent and results in the formation of the desired product with a low yield due to side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce side products. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(piperidin-1-yl)propanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the piperidine ring.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the benzoate moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the piperidine ring, while substitution reactions can introduce new functional groups onto the benzoate moiety.

Mechanism of Action

The mechanism of action of methyl 4-[3-(piperidin-1-yl)propanamido]benzoate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their pharmacological effects . The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[3-(piperidin-1-yl)propanamido]benzoate include other piperidine derivatives such as:

Uniqueness

Methyl 4-[3-(piperidin-1-yl)propanamido]benzoate is unique due to its specific structural features, which include the piperidine ring and the benzoate moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

methyl 4-(3-piperidin-1-ylpropanoylamino)benzoate

InChI

InChI=1S/C16H22N2O3/c1-21-16(20)13-5-7-14(8-6-13)17-15(19)9-12-18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3,(H,17,19)

InChI Key

UPNORYBEOBOYOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCCCC2

Origin of Product

United States

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